
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate mercaptoheterocycles with N-(benzenesulfonyl)cyanamide potassium salts. The resulting derivatives exhibit promising anticancer activity .
Molecular Structure Analysis
The molecular structure of 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide consists of a benzene ring with a sulfonamide group attached to it. The chlorine and nitro groups are also present, along with the pyridine moiety. The specific arrangement of these functional groups influences its biological properties.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with nucleophiles or electrophiles, leading to modifications in its structure and properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Anticancer Activity
Compounds bearing the sulfonamide fragment, including derivatives similar to 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, have shown promising in vitro anticancer activity. Studies have demonstrated their effectiveness against various cancer cell lines, such as hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. These compounds induce apoptosis by activating pro-apoptotic genes and signaling pathways involving p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
2. Antifungal Activity
Sulfonamide derivatives, including those structurally related to this compound, have exhibited potent antifungal activity. Research has shown their effectiveness against fungi like Aspergillus niger & Aspergillus flavus. These findings suggest significant structure-activity relationship (SAR) trends (Gupta & Halve, 2015).
3. Photocatalytic Applications
Research involving zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, related to the chemical , has shown potential in photocatalytic applications. These compounds exhibit desirable properties like good solubility and efficient photosensitizing abilities, making them suitable for photocatalytic purposes (Öncül, Öztürk & Pişkin, 2021).
4. Inhibition of Human Carbonic Anhydrases
Chlorinated pyrrolidinone-bearing benzenesulfonamides, similar in structure to the chemical , have shown inhibitory activity against human carbonic anhydrases. These compounds exhibit low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting potential for development as inhibitors with high selectivity (Balandis et al., 2020).
5. Antimicrobial Activity
Sulfonamide derivatives, structurally similar to this compound, have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria (Ijuomah, Ike & Obi, 2022).
6. Hyperpolarizability and Photophysical Properties
Sulfonamide amphiphiles related to this chemical have been studied for their hyperpolarizability and photophysical properties, which are critical in various scientific applications, including materials science and photonics (Kucharski, Janik & Kaatz, 1999).
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific cellular targets. Notably, it inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By selectively inhibiting CA IX, it may serve as a potential antiproliferative agent against cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(7-12(11)16(17)18)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKSBLDBWTCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

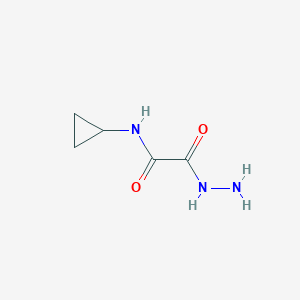
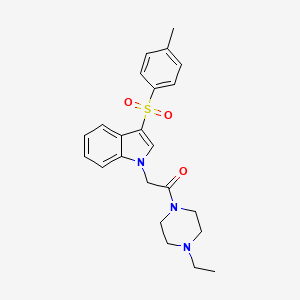
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2710326.png)
![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)
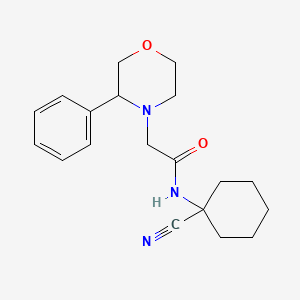
![2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-pyridin-2-ylethenyl]-6H-1-benzothiophen-2-yl]acetamide](/img/structure/B2710335.png)

![4-fluoro-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2710338.png)
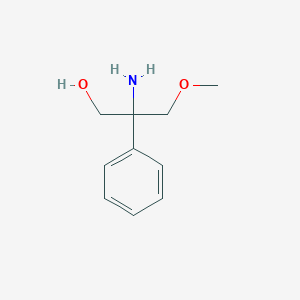
![N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2710341.png)
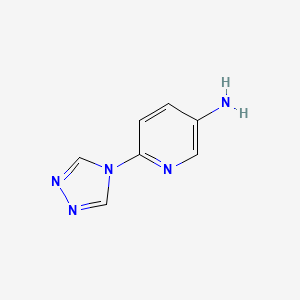
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2710343.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2710346.png)